molecular formula C11H10N2 B1294981 1H-Indole-3-propiononitrile CAS No. 4414-76-0

1H-Indole-3-propiononitrile

Cat. No. B1294981
CAS RN: 4414-76-0
M. Wt: 170.21 g/mol
InChI Key: QZBSQJAILQLCJF-UHFFFAOYSA-N
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Description

1H-Indole-3-propiononitrile, also known as indole-3-propiononitrile or I3PN , is an organic compound with the chemical formula C11H10N2 . It belongs to the class of indole derivatives and contains both an indole ring and a nitrile group. The compound is characterized by its aromatic structure and plays a significant role in various biological and synthetic contexts .


Synthesis Analysis

The synthesis of 1H-Indole-3-propiononitrile involves several methods, including cyclization reactions, condensation, and nitrile formation. One common approach is the reaction of indole-3-acetic acid (IAA) with acetyl chloride or acetic anhydride, followed by dehydration to form the nitrile group. Other synthetic routes may involve the use of different reagents and catalysts .


Molecular Structure Analysis

1H-Indole-3-propiononitrile has a planar indole ring fused with a propiononitrile side chain. The nitrogen atom in the indole ring can act as both a hydrogen bond donor and an acceptor. The nitrile group provides polarity and potential reactivity. The overall structure contributes to its biological activity and interactions with other molecules .


Chemical Reactions Analysis

1H-Indole-3-propiononitrile can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization. These reactions can modify its functional groups, alter its biological properties, and lead to the formation of derivatives with diverse activities .


Physical And Chemical Properties Analysis

  • Boiling Point : Not well-documented, but likely above room temperature

Scientific Research Applications

Chemical Synthesis

“3-(1H-indol-3-yl)propanenitrile” is used in the synthesis of complex hybrid heterocyclic scaffolds . It’s involved in a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives . This methodology is applicable in gram-scale synthesis and is characterized by operational simplicity and an easy purification process .

Biological and Pharmacological Applications

Indole and its derivatives, including “3-(1H-indol-3-yl)propanenitrile”, occupy a significant position in pharmaceutical and organic chemistry due to their distinctive structure, reactivity, and wide-ranging biological and pharmacological applications .

Antibacterial Activity

Some compounds synthesized using “3-(1H-indol-3-yl)propanenitrile” have shown promising results in antibacterial screening . They were further tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

Anticancer Activity

The synthesis of benzo[f]indole-4,9-dione derivatives, which involves “3-(1H-indol-3-yl)propanenitrile”, has gained considerable attention in organic synthesis because of their remarkable biological activities such as anticancer .

Antiviral Activities

Benzo[f]indole-4,9-dione derivatives, synthesized using “3-(1H-indol-3-yl)propanenitrile”, have also shown antiviral activities .

Anti-inflammatory Activity

Benzo[f]indole-4,9-dione derivatives, involving “3-(1H-indol-3-yl)propanenitrile” in their synthesis, have shown anti-inflammatory activities .

Mechanism of Action

The exact mechanism of action for 1H-Indole-3-propiononitrile varies depending on its context. In biological systems, it may act as a precursor for indole-3-acetic acid (IAA), a plant hormone involved in growth and development. Additionally, it may exhibit antimicrobial, antioxidant, or anticancer effects through interactions with cellular targets .

Safety and Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination

Future Directions

Research on 1H-Indole-3-propiononitrile continues to explore its potential applications in medicine, agriculture, and materials science. Future studies may focus on its biological mechanisms, synthesis optimization, and novel derivatives with enhanced properties .

properties

IUPAC Name

3-(1H-indol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBSQJAILQLCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196054
Record name 1H-Indole-3-propiononitrile
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-propiononitrile

CAS RN

4414-76-0
Record name 1H-Indole-3-propanenitrile
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Record name Indole-3-propionitrile
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Record name Indole-3-propionitrile
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